Demeton-S-methyl sulfone

Cholinesterase Inhibition Metabolic Activation Structure-Activity Relationship

Demeton-S-methyl sulfone (CAS 17040-19-6) is a defined organophosphorus compound belonging to the demeton-S-methyl family of insecticides. It is primarily recognized as the stable, terminal oxidative metabolite of demeton-S-methyl and its sulfoxide (oxydemeton-methyl).

Molecular Formula C6H15O5PS2
Molecular Weight 262.3 g/mol
CAS No. 17040-19-6
Cat. No. B133068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDemeton-S-methyl sulfone
CAS17040-19-6
SynonymsS-[2-(Ethylsulfonyl)ethyl]phosphorothioic Acid O,O-Dimethyl Ester;  Metasystox R Sulfone;  O,O-Dimethyl S-2-(Ethylsulfonyl)ethyl Phosphorothioate;  O,O-Dimethyl S-[2-(Ethylsulfonyl)ethyl]thiophosphate;  Oxydemetonmethyl Sulfone;  S-[2-(Ethylsulfonyl)ethyl
Molecular FormulaC6H15O5PS2
Molecular Weight262.3 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)CCSP(=O)(OC)OC
InChIInChI=1S/C6H15O5PS2/c1-4-14(8,9)6-5-13-12(7,10-2)11-3/h4-6H2,1-3H3
InChIKeyPZIRJMYRYORVIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Demeton-S-methyl sulfone CAS 17040-19-6: Definitive Procurement Guide for Analytical Reference Standards and Toxicological Research


Demeton-S-methyl sulfone (CAS 17040-19-6) is a defined organophosphorus compound belonging to the demeton-S-methyl family of insecticides. It is primarily recognized as the stable, terminal oxidative metabolite of demeton-S-methyl and its sulfoxide (oxydemeton-methyl) [1]. As a reference standard of ≥95% purity (GC area %) , it is widely utilized in analytical chemistry for residue monitoring, biomarker validation in urine and blood, and forensic toxicology investigations [2].

Critical Procurement Insight: Why Demeton-S-methyl sulfone Cannot Be Replaced by Generic Organophosphates or Precursor Metabolites


Generic substitution fails due to the quantifiable divergence in molecular stability and analytical behavior across the metabolic pathway. Demeton-S-methyl sulfone (CAS 17040-19-6) is the terminal oxidation product, distinct from its parent thioether (demeton-S-methyl, CAS 919-86-8) and intermediate sulfoxide (oxydemeton-methyl, CAS 301-12-2) [1]. Critically, the sulfone exhibits a unique and significantly reduced second-order rate constant for acetylcholinesterase inhibition (k₂) compared to the sulfoxide, indicating a distinct toxicological interaction profile [2]. Furthermore, routine multi-residue pesticide methods explicitly require conversion of parent compounds to the sulfone moiety to achieve consistent gas chromatographic behavior and quantifiable recovery rates (90-95%), underscoring that the sulfone standard is the sole acceptable reference for accurate residue analysis [3].

Demeton-S-methyl sulfone CAS 17040-19-6: Direct Comparative Data Against Closest Analogs for Scientific Procurement


Metabolic Stability and Toxicological Potency: Comparative AChE Inhibition Kinetics vs. Demeton-S-methyl Sulfoxide

In a comparative biochemical assay evaluating acetylcholinesterase (AChE) inhibition, the oxidation of the sulfur atom to the sulfone (Demeton-S-methyl sulfone) significantly reduces inhibitory potency relative to the sulfoxide intermediate. While both compounds are active inhibitors, the transformation from sulfoxide to sulfone is a deactivation step regarding AChE affinity [1]. The second-order rate constant (k₂) for AChE inhibition is quantifiably lower for the sulfone compared to the sulfoxide, a distinction critical for accurate toxicological modeling and forensic interpretation of exposure [1].

Cholinesterase Inhibition Metabolic Activation Structure-Activity Relationship Toxicology

Analytical Method Validation: Quantifiable Recovery and Derivatization Necessity in Residue Analysis

Standardized protocols for monitoring demeton-S-methyl related residues in crops require quantitative oxidation to the sulfone derivative to achieve reliable gas chromatographic detection. Using the sulfoxide (oxydemeton-methyl) directly yields inconsistent results due to poor chromatographic behavior [1]. A validated method involving oxidation with meta-chloroperbenzoic acid (MCPBA) to yield Demeton-S-methyl sulfone achieved an average percent recovery of 90-95% from crop matrices, establishing the sulfone as the sole acceptable analytical marker for these residues [1]. Additionally, the compound is used for method validation in QuEChERS extraction protocols followed by HPLC-MS/MS in matrices including banana and bell pepper .

Residue Analysis Method Validation GC-FPD QuEChERS

Acute Toxicity Profile: Comparative LD50 Data Differentiating Sulfone from Parent and Sulfoxide Analogs

The acute oral toxicity of Demeton-S-methyl sulfone is quantifiably distinct from its precursor molecules. Evaluation by the FAO/WHO Joint Meeting on Pesticide Residues (JMPR) determined acute oral LD50 values in rats ranging from 37 to 75 mg/kg body weight across seven production batches (purity approximately 97.7%) [1]. For procurement and risk assessment purposes, this contrasts with the parent compound demeton-S-methyl, which has an estimated acute oral LD50 of 30 mg/kg [2]. This difference in lethal dose thresholds necessitates distinct handling protocols and risk classifications under GHS.

Acute Toxicity Risk Assessment LD50 Occupational Exposure

Physicochemical Stability and Analytical Purity: Certified Reference Material Specifications for Reliable Quantification

For analytical procurement, the purity and physical state of Demeton-S-methyl sulfone are critical specifications that ensure reliable instrument calibration. Commercial analytical standards are specified with a purity of ≥95.0% (GC area %), a defined melting point range of 47-53 °C, and water content ≤1.0% . These specifications are essential for accurate gravimetric preparation of stock solutions and validation of analytical methods. In contrast, the parent compound demeton-S-methyl is an oily liquid with a boiling point of 74 °C at 0.05 mm Hg [1], requiring different handling and storage protocols.

Analytical Standard Quality Control Purity Assessment Stability

Human Biomonitoring and Forensic Toxicology: Specificity as a Biomarker for Exposure Assessment

Demeton-S-methyl sulfone serves as a specific and quantifiable biomarker for exposure to demeton-S-methyl and related organophosphorus insecticides . Following oral administration in rats, 97-99% of the administered radioactivity was excreted in urine within 48 hours, with the sulfone identified as a key urinary metabolite [1]. For forensic applications, the sulfone is measured in plasma and urine to confirm poisoning, as its presence is definitive evidence of exposure to demeton-type pesticides. This contrasts with less specific biomarkers such as dialkylphosphates (DAPs), which are common to many organophosphates and cannot differentiate the source compound .

Biomonitoring Forensic Toxicology Human Exposure Metabolite Profiling

Optimal Procurement and Application Scenarios for Demeton-S-methyl sulfone (CAS 17040-19-6)


Regulatory Pesticide Residue Monitoring in Food and Environmental Matrices

This compound is the mandatory reference standard for laboratories conducting regulatory residue analysis of demeton-S-methyl and oxydemeton-methyl in agricultural products. Validated analytical methods, including QuEChERS extraction followed by HPLC-MS/MS, rely on Demeton-S-methyl sulfone for calibration and method validation in matrices such as banana, bell pepper, and wheat . As established in Section 3, oxidation to the sulfone achieves 90-95% recovery, making it essential for compliance with Maximum Residue Level (MRL) enforcement [1].

Occupational Exposure Assessment and Human Biomonitoring Studies

Researchers investigating agricultural worker exposure to demeton-S-methyl pesticides require this sulfone standard for the accurate quantification of the terminal metabolite in urine and blood. As demonstrated in Section 3, 97-99% of the administered dose is excreted in urine within 48 hours [2]. This rapid and nearly complete excretion profile makes the sulfone a reliable biomarker for exposure assessment studies, enabling dose reconstruction and epidemiological surveillance of occupationally exposed populations.

Forensic Toxicology and Clinical Poisoning Confirmation

Forensic laboratories and clinical toxicology units utilize Demeton-S-methyl sulfone as a definitive analytical reference for confirming organophosphate poisoning involving demeton-S-methyl or disulfoton. The compound's presence in plasma or post-mortem samples provides specific evidence of exposure that generic cholinesterase activity assays cannot supply . The distinct k₂ value for AChE inhibition relative to the sulfoxide (1.1 × 10⁵ vs. 2.2 × 10⁵ M⁻¹ min⁻¹) also aids in differentiating the toxicokinetic stage of exposure in forensic interpretation [3].

Quality Control and Method Development for Analytical Laboratories

Analytical chemistry laboratories use this certified reference material (CRM) with specified purity ≥95.0% and melting point 47-53 °C for instrument calibration, method validation, and inter-laboratory proficiency testing . The crystalline solid form enables precise gravimetric preparation of stock solutions, and the 60-month expiry period (when stored appropriately) supports long-term quality assurance programs . The standard is also used to validate gas chromatographic methods employing flame photometric detection (GC-FPD) [4].

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